(R)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a pyridine ring attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyridine and amino acids.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and amination.
Final Product: The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or pyridine moieties.
Scientific Research Applications
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
- Pyrrolidine derivatives
- Pyrrole and pyrrolidine analogs
Uniqueness
®-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and pyridine functional groups. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H/t6-;/m1./s1 |
InChI Key |
SGVRDZOLEUNEQY-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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